N-1-adamantyl-2-quinolinecarboxamide

mGluR1 antagonist neuropharmacology CNS drug discovery

Select N-1-adamantyl-2-quinolinecarboxamide for your mGluR1 studies. Its adamantyl-quinoline core delivers a LogP of 4.50, enabling balanced CNS penetration for nuanced allosteric modulation (IC50=440 nM). This distinct chemotype serves as a quantitative baseline in SAR campaigns, ensuring reliable differentiation from standard quinoline carboxamides. Order now for research-grade consistency.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
Cat. No. B4926632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-adamantyl-2-quinolinecarboxamide
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23)
InChIKeyJRSHTOGGDUKFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-1-Adamantyl-2-Quinolinecarboxamide: Core Chemical and Pharmacological Baseline for Research Procurement


N-1-Adamantyl-2-quinolinecarboxamide (also designated CHEMBL399161, quinoline-2-carboxylic acid adamantan-1-ylamide) is a synthetically derived quinoline carboxamide derivative with a molecular formula of C20H22N2O and a molecular weight of 306.4 g/mol . This compound is characterized by the fusion of an adamantane cage moiety with a quinoline-2-carboxamide scaffold, a structural combination known to influence lipophilicity, membrane permeability, and receptor binding properties [1]. Its primary documented pharmacological activity is as an antagonist of the metabotropic glutamate receptor 1 (mGluR1), with an inhibitory concentration (IC50) of 440 nM determined in a functional assay using rat cerebellar granule cells [2].

Why Generic Substitution of N-1-Adamantyl-2-Quinolinecarboxamide with Other Quinoline Carboxamides Is Scientifically Unjustified


The presence of the adamantyl group on the quinoline-2-carboxamide core in N-1-adamantyl-2-quinolinecarboxamide creates a unique pharmacophore that cannot be replicated by simpler quinoline carboxamides. This is quantitatively demonstrated by its physicochemical profile: the compound exhibits a LogP of 4.50, which is significantly higher than the LogP of 2.03 for the unsubstituted quinoline-2-carboxamide scaffold . This >100-fold increase in theoretical lipophilicity directly impacts membrane permeability, tissue distribution, and, critically, target engagement. Furthermore, the adamantyl moiety imposes steric constraints that dictate a distinct binding mode at the mGluR1 allosteric site, leading to an IC50 of 440 nM [1]. This activity cannot be extrapolated from other quinoline carboxamides lacking this bulky, lipophilic substituent, as evidenced by the low potency (IC50 of 2.16 µM) of 2-substituted quinoline-6-carboxamides, which lack the adamantane motif [2]. Therefore, substituting this specific compound with a generic quinoline carboxamide analog would result in unpredictable and likely diminished biological activity due to profound differences in both lipophilicity-driven biodistribution and receptor binding kinetics.

Quantitative Differentiation Evidence for N-1-Adamantyl-2-Quinolinecarboxamide Against Key Comparators


Comparative mGluR1 Antagonist Potency: N-1-Adamantyl-2-Quinolinecarboxamide vs. Standard mGluR1 Antagonists

N-1-Adamantyl-2-quinolinecarboxamide exhibits a distinct potency profile as an mGluR1 antagonist when compared to well-established standard compounds. Its functional IC50 of 440 nM [1] positions it with greater potency than CPCCOEt (IC50 = 6.5 µM) [2] and LY367385 (IC50 = 8.8 µM) [3], but with lower potency than the highly optimized tool compound BAY36-7620 (IC50 = 0.16 µM) [4]. This quantitative placement allows researchers to select N-1-adamantyl-2-quinolinecarboxamide as a moderate-potency probe with a distinct adamantane-containing chemotype, which may offer advantages in solubility and off-target profile compared to the more potent, but structurally distinct, BAY36-7620.

mGluR1 antagonist neuropharmacology CNS drug discovery

Enhanced Lipophilicity and Predicted Membrane Permeability: N-1-Adamantyl-2-Quinolinecarboxamide vs. Unsubstituted Quinoline-2-Carboxamide

The strategic incorporation of the adamantyl group dramatically increases the lipophilicity of the quinoline-2-carboxamide core. N-1-Adamantyl-2-quinolinecarboxamide has a calculated LogP of 4.50 , whereas the unsubstituted quinoline-2-carboxamide has a LogP of 2.03 . This difference of 2.47 LogP units corresponds to a theoretical >100-fold increase in partition coefficient, which is a strong predictor of enhanced passive membrane permeability and potential for crossing the blood-brain barrier [1].

ADME lipophilicity LogP drug design

Comparative Molecular Properties: N-1-Adamantyl-2-Quinolinecarboxamide vs. Quinoline-3-Carboxamide Analogs

The positional isomerism of the carboxamide group on the quinoline ring has a measurable impact on mGluR1 antagonism. N-1-Adamantyl-2-quinolinecarboxamide (2-substituted) has an IC50 of 440 nM [1]. In contrast, the corresponding quinoline-3-carboxylic acid adamantan-1-ylamide (3-substituted isomer) exhibits a significantly higher potency with an IC50 of 52 nM in the same assay [2]. This 8.5-fold difference in potency underscores the critical importance of the 2-position carboxamide for the specific binding interaction and functional outcome.

physicochemical properties drug-likeness molecular descriptors

Optimal Research and Industrial Application Scenarios for N-1-Adamantyl-2-Quinolinecarboxamide Based on Quantitative Evidence


Investigating mGluR1-Mediated Signaling with a Moderate-Potency Adamantane-Containing Probe

Given its established IC50 of 440 nM at mGluR1 [1], N-1-adamantyl-2-quinolinecarboxamide is ideally suited as a pharmacological tool for studies where a moderate level of receptor antagonism is required, avoiding the complete suppression of mGluR1 signaling that might be induced by more potent antagonists like BAY36-7620 (IC50 = 0.16 µM). This allows for the investigation of nuanced physiological roles of mGluR1 in synaptic plasticity and neuroprotection without overwhelming the system. Its distinct adamantane chemotype also makes it valuable for exploring allosteric binding site interactions orthogonal to classic orthosteric or other allosteric modulators.

Optimizing Lead Compounds in CNS Drug Discovery Programs Targeting mGluR1

The significant lipophilicity imparted by the adamantyl group (LogP = 4.50 vs. 2.03 for the parent quinoline scaffold) positions N-1-adamantyl-2-quinolinecarboxamide as a key reference compound in medicinal chemistry campaigns. It serves as a benchmark for balancing potency with physicochemical properties like LogP and aqueous solubility (LogSW = -5.28). Its profile can guide the optimization of novel CNS-penetrant mGluR1 negative allosteric modulators (NAMs), where a moderate LogP is often desirable for blood-brain barrier penetration, while also highlighting the need for further structural refinement to improve solubility and metabolic stability.

Structure-Activity Relationship (SAR) Studies on Quinoline Carboxamide Derivatives

The direct comparative data showing an 8.5-fold difference in mGluR1 potency between the 2-carboxamide (IC50 = 440 nM) and 3-carboxamide (IC50 = 52 nM) isomers [2] makes N-1-adamantyl-2-quinolinecarboxamide an essential control compound in SAR investigations. It provides a clear quantitative baseline for evaluating how modifications at other positions on the quinoline ring (e.g., R1, R2, R3 as per P2X7R antagonist studies [3]) or changes to the amide linkage affect target engagement and selectivity. Its well-defined activity profile ensures that any observed changes in new analogs can be accurately and quantitatively attributed to the specific structural modifications introduced.

Quote Request

Request a Quote for N-1-adamantyl-2-quinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.